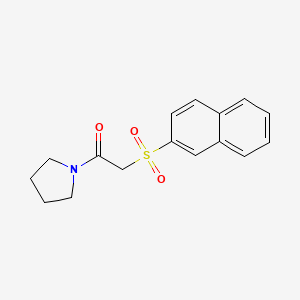
2-(Naphthalen-2-ylsulfonyl)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE is an organic compound that features a naphthalene sulfonyl group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE typically involves the reaction of naphthalene-2-sulfonyl chloride with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine moiety.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: The naphthalene ring may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfoxide.
Scientific Research Applications
Chemistry
In chemistry, 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry applications might explore the compound’s potential as a drug candidate, particularly if it exhibits biological activity.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(NAPHTHALENE-2-SULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE
- 2-(NAPHTHALENE-2-SULFONYL)-1-(MORPHOLIN-1-YL)ETHANONE
Uniqueness
Compared to similar compounds, 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE may exhibit unique properties due to the presence of the pyrrolidine ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C16H17NO3S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C16H17NO3S/c18-16(17-9-3-4-10-17)12-21(19,20)15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2 |
InChI Key |
YNKUXEXZXRTSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















